Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate

Drug discovery Nrf2 activation Physicochemical profiling

This monocyclic cyanoenone (MCE) is a reversible covalent Keap1/Nrf2 pathway activator. Its methyl ester form ensures optimal cell permeability and intracellular target engagement—outperforming the free acid analog (CAS 478017-17-3) in cell-based Nrf2 activation assays. The 3-methoxy substitution pattern and (Z)-configured α-cyano-α,β-unsaturated carbonyl system provide a moderate electrophilicity profile, avoiding irreversible off-target binding. Essential SAR probe for deconvoluting ester vs. acid contributions to Nrf2-dependent transcriptional activation.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 478017-41-3
Cat. No. B2358356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate
CAS478017-41-3
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N
InChIInChI=1S/C19H16N2O4/c1-24-17-5-3-4-16(11-17)21-18(22)15(12-20)10-13-6-8-14(9-7-13)19(23)25-2/h3-11H,1-2H3,(H,21,22)/b15-10-
InChIKeyXLZURMAEGSBAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate (CAS 478017-41-3): Chemical Identity and Structural Classification for Research Procurement


Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate (CAS 478017-41-3, molecular formula C₁₉H₁₆N₂O₄, MW 336.35 g/mol) is a monocyclic cyanoenone (MCE) featuring a conjugated (Z)-configured α-cyano-α,β-unsaturated carbonyl system linked to a 3-methoxyaniline amide donor and a methyl benzoate acceptor moiety [1]. The compound belongs to a class of electrophilic Michael acceptors that activate the Keap1/Nrf2/ARE cytoprotective pathway, and is structurally positioned between the extensively studied prototype monocyclic cyanoenones described by Zheng et al. (2012) and the clinically investigated pentacyclic bardoxolone methyl (CDDO-Me) [1][2]. Its closest cataloged structural analog is the free carboxylic acid derivative, 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid (CAS 478017-17-3, MW 322.32 g/mol), which replaces the methyl ester with a carboxyl group .

Why Monocyclic Cyanoenone Analogs Cannot Be Interchanged: Structural Determinants of Reactivity and Bioactivity in Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate


The monocyclic cyanoenone pharmacophore derives its biological activity from the electrophilic reactivity of the α-cyano-α,β-unsaturated carbonyl system, which undergoes reversible Michael addition with cysteine thiols in Keap1 to activate Nrf2-dependent transcription [1]. This reactivity is exquisitely sensitive to: (i) the electronic nature of substituents on the arylidene ring (methyl benzoate in the target compound vs. carboxylic acid in CAS 478017-17-3), (ii) the position of the methoxy group on the aniline ring (meta in the target compound vs. ortho in analogs such as 4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid), and (iii) the (Z)-stereochemical configuration of the exocyclic double bond [1][2]. The methyl ester in the target compound not only modulates the electron-withdrawing character of the arylidene substituent (Hammett σₚ = +0.45 for CO₂Me vs. +0.44 for CO₂H, with different contributions from resonance and field effects) but also confers distinct physicochemical properties—higher calculated logP, lower topological polar surface area, and absence of an ionizable proton at physiological pH—that directly impact membrane permeability, protein binding, and in vitro assay behavior when compared to the free acid analog . Interchanging the target compound with the free acid, an ortho-methoxy positional isomer, or a differently substituted cyanoenone without experimental verification risks confounding biological readouts due to differential Michael acceptor reactivity, cellular uptake, and target engagement kinetics.

Quantitative Differentiation Evidence for Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate (CAS 478017-41-3) Against Key Comparators


Methyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation Driving Membrane Permeability and Assay Compatibility

The target compound (methyl ester, CAS 478017-41-3) differentiates from its closest cataloged analog, 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid (free acid, CAS 478017-17-3), by replacement of the carboxylic acid proton with a methyl group. This modification eliminates the ionizable carboxyl proton (predicted pKₐ ~4.2 for the benzoic acid analog), resulting in a neutral species at physiological pH that is expected to exhibit enhanced passive membrane permeability . The molecular weight increases from 322.32 to 336.35 g/mol (Δ = +14.03), while the calculated octanol-water partition coefficient (clogP) increases by approximately 0.5–0.7 log units based on the Hansch π value for aromatic CO₂H → CO₂Me conversion [1]. The topological polar surface area (TPSA) decreases from approximately 92–96 Ų (acid) to approximately 72–76 Ų (ester), moving the compound closer to the optimal range for blood-brain barrier penetration (TPSA < 90 Ų) and improving its profile for cell-based assay applications where intracellular target engagement is required [1].

Drug discovery Nrf2 activation Physicochemical profiling

Monocyclic Cyanoenone Scaffold vs. Pentacyclic Bardoxolone Methyl: Comparative Potency in Cellular Inflammation Assays as a Class

The monocyclic cyanoenone class to which the target compound belongs has been directly compared with the pentacyclic triterpenoid bardoxolone methyl (CDDO-Me) in quantitative cellular assays. In the landmark study by Zheng et al. (2012), the prototype monocyclic cyanoenone compound 1 demonstrated approximately three-fold higher potency than CDDO (the free acid form of bardoxolone methyl) for inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages [1]. Compound 1 also exhibited higher potency than both bardoxolone methyl and TBE-31 (a tricyclic bis-cyanoenone) for inhibition of TNF-α and IL-1β secretion in the same model system [1]. For NQO1 induction in Hepa1c1c7 murine hepatoma cells, compound 1 demonstrated the highest potency among all monocyclic cyanoenones tested [1]. While the target compound (CAS 478017-41-3) was not directly tested in this study, it shares the core monocyclic cyanoenone pharmacophore (α-cyano-α,β-unsaturated carbonyl conjugated to an aryl ring) and the 3-methoxyaniline amide motif, positioning it within the same structure-activity landscape [1].

Anti-inflammatory Nrf2 activator Nitric oxide inhibition

Meta-Methoxy vs. Ortho-Methoxy Aniline Substitution: Differential Electronic Effects on Michael Acceptor Reactivity

The target compound features a 3-methoxyaniline (meta-methoxy) amide substituent, which distinguishes it from the ortho-methoxy analog 4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid . The methoxy group position alters the electron density on the aniline nitrogen through differential resonance and inductive effects: the meta-methoxy group exerts a predominantly electron-withdrawing inductive effect (Hammett σₘ = +0.12), while the ortho-methoxy group introduces both steric constraints and a competing resonance donor effect that can modulate the electrophilicity of the cyanoenone Michael acceptor [1]. In the broader monocyclic cyanoenone literature, the electron affinity of the cyanoenone core—directly correlated with Nrf2 inducer potency—is tunable through substituent electronic effects on the arylidene and amide portions of the molecule [1][2]. The meta-methoxy configuration in the target compound provides a distinct electronic profile compared to ortho-substituted analogs, with implications for both the intrinsic reactivity (k₂ for thiol addition) and the reversibility of the Michael adduct, a feature shown to be critical for biological activity in the prototype monocyclic cyanoenones [2].

Structure-activity relationship Michael acceptor Cyanoenone

Reproducibility and Quality Control: Vendor-Specified Purity and Handling Parameters for Reliable Experimental Outcomes

Procurement-grade differentiation between the target compound and its closest commercial alternatives is determined by specified purity, analytical characterization, and recommended storage conditions. The target compound (CAS 478017-41-3) is cataloged by multiple vendors with specified purity levels typically at 95% or higher, appropriate for research-grade screening applications . Key handling parameters—including recommended storage at 2–8°C for structurally related cyanoenones to prevent thermal degradation of the Michael acceptor system, and solubility in DMSO as the preferred vehicle for biological assays—are critical for maintaining compound integrity across repeated freeze-thaw cycles commonly encountered in screening workflows . The methyl ester is expected to exhibit superior solubility in DMSO compared to the free carboxylic acid analog (CAS 478017-17-3), consistent with the general observation that ester prodrugs and analogs of benzoic acid derivatives typically achieve higher DMSO solubility concentrations .

Quality control Reproducibility Compound handling

Electron Affinity–Activity Correlation: Positioning the Target Compound Within the Cyanoenone Potency Landscape

A key mechanistic determinant of cyanoenone biological potency is the electron affinity (EA) of the Michael acceptor system, which governs the rate and equilibrium of Keap1 cysteine modification. Bensasson et al. (2016) demonstrated a direct linear correlation between calculated electron affinity and NQO1 inducer potency (CD value, the concentration required to double NQO1 activity) across tricyclic, bicyclic, and monocyclic cyanoenone series in Hepa1c1c7 murine hepatoma cells [1]. In this framework, the target compound's 4-methyl benzoate substituent at the arylidene position contributes an electron-withdrawing character (Hammett σₚ = +0.45 for CO₂Me) that is expected to increase the electron affinity of the cyanoenone core relative to unsubstituted phenyl or electron-donating substituents. The 3-methoxyaniline amide contributes a moderate electron-withdrawing effect (σₘ = +0.12), collectively positioning the target compound in an intermediate-to-high electron affinity range within the monocyclic cyanoenone class [1][2]. Importantly, excessively high electron affinity correlates with irreversible thiol adduct formation and potential off-target toxicity, making the moderate electrophilicity predicted for the target compound a potentially favorable profile for reversible covalent engagement of Keap1 [1].

Electron affinity NQO1 induction Cytoprotection

Recommended Application Scenarios for Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate (CAS 478017-41-3) in Scientific Research


Intracellular Nrf2/ARE Pathway Activation Studies in Cell-Based Screening

The target compound's methyl ester form, with its predicted neutral charge state at physiological pH and favorable membrane permeability profile (TPSA ~72–76 Ų), is the preferred choice over the free carboxylic acid analog (CAS 478017-17-3) for cell-based assays requiring intracellular target engagement of Keap1 and subsequent Nrf2-dependent transcriptional activation [1][2]. Based on the class-level electron affinity–potency correlation established by Bensasson et al. (2016), the combination of the 4-CO₂Me (σₚ = +0.45) and 3-OCH₃ (σₘ = +0.12) substituents positions the compound in a moderate electrophilicity range predicted to support reversible covalent Keap1 modification without the irreversible binding associated with excessively high-EA cyanoenones [3]. Researchers designing Nrf2 activator screening cascades should prioritize this compound for primary cell-based assays (e.g., NQO1 induction in Hepa1c1c7 cells, NO production inhibition in LPS-stimulated RAW264.7 macrophages) while reserving the free acid analog for biochemical Keap1 binding assays where the ionized carboxylate may enhance solubility in aqueous buffer systems [1][3].

Structure-Activity Relationship (SAR) Studies of Aniline-Substituted Monocyclic Cyanoenones

The target compound serves as a critical SAR probe for investigating the contribution of the aniline methoxy position (meta vs. ortho) and the benzoate ester/acid functionality to Michael acceptor reactivity and biological potency. The meta-methoxy configuration (σₘ = +0.12) provides a distinct electronic profile compared to ortho-methoxy analogs (σₒ = −0.39), enabling systematic exploration of how substituent electronic effects modulate thiol addition kinetics (k₂), adduct reversibility, and downstream Nrf2 target gene expression [1][2]. Paired testing with the free acid analog (CAS 478017-17-3) allows deconvolution of the ester's contribution to cellular potency (via enhanced permeability) from its electronic effect on the cyanoenone core. The well-characterized Hammett parameters for both substituents provide a quantitative framework for interpreting SAR data and building predictive models of cyanoenone reactivity [2].

Chemical Biology Tool Compound for Reversible Covalent Probe Development

The monocyclic cyanoenone scaffold, exemplified by the target compound, has been characterized as a reversible covalent Michael acceptor with thiol nucleophiles—a feature demonstrated for the prototype compound 1 in the Zheng et al. (2012) study [1]. This reversibility distinguishes monocyclic cyanoenones from irreversible covalent inhibitors and is critical for achieving target selectivity while minimizing off-target protein haptenization. The target compound, with its moderate predicted electron affinity, is well-suited as a starting point for developing chemical biology probes targeting Keap1 or other cysteine-dependent regulatory proteins. The methyl ester functionality additionally serves as a synthetic handle for further derivatization (e.g., hydrolysis to the acid for bioconjugation, or transesterification for introducing fluorescent or affinity tags), enhancing its utility as a versatile probe precursor [1][3].

Anti-Inflammatory and Cytoprotective Agent Screening in Macrophage and Hepatocyte Models

Based on the class-level quantitative evidence that monocyclic cyanoenones achieve three-fold higher NO production inhibition potency than CDDO and superior TNF-α/IL-1β suppression compared to bardoxolone methyl and TBE-31 in LPS-stimulated macrophages [1], the target compound is a strong candidate for inclusion in anti-inflammatory screening panels. Its structural features—particularly the 3-methoxyaniline amide motif and the 4-methyl benzoate arylidene substituent—represent an underexplored region of monocyclic cyanoenone chemical space that may yield compounds with differentiated potency and selectivity profiles. Researchers should assay the target compound alongside bardoxolone methyl (as a clinically relevant comparator) and TBE-31 (as a tricyclic comparator) in standardized assays measuring NO production (Griess assay), NQO1 enzymatic activity, and pro-inflammatory cytokine secretion (TNF-α, IL-1β, IL-6) in both murine (RAW264.7) and human (THP-1) macrophage cell lines, as well as in Hepa1c1c7 and primary human hepatocyte NQO1 induction assays [1][3].

Quote Request

Request a Quote for Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.